molecular formula C11H21O6P B12534490 Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate CAS No. 820233-30-5

Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate

Cat. No.: B12534490
CAS No.: 820233-30-5
M. Wt: 280.25 g/mol
InChI Key: YOWNHBMRMOVKMI-UHFFFAOYSA-N
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Description

Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate (CAS RN: 820233-30-5, DTXSID50839625 ) is an organophosphorus compound characterized by a phosphonate core esterified with methyl groups and a hept-2-en-1-yl chain bearing a methoxycarbonyloxy substituent.

Properties

CAS No.

820233-30-5

Molecular Formula

C11H21O6P

Molecular Weight

280.25 g/mol

IUPAC Name

1-dimethoxyphosphorylhept-2-enyl methyl carbonate

InChI

InChI=1S/C11H21O6P/c1-5-6-7-8-9-10(17-11(12)14-2)18(13,15-3)16-4/h8-10H,5-7H2,1-4H3

InChI Key

YOWNHBMRMOVKMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(OC(=O)OC)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate typically involves the reaction of a suitable phosphonate precursor with a hept-2-en-1-yl derivative. One common method involves the use of dimethyl phosphite and a hept-2-en-1-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the halide, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphonate substrates.

    Industry: Used in the production of flame retardants, plasticizers, and other materials.

Mechanism of Action

The mechanism by which Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, the compound can act as an inhibitor of enzymes that utilize phosphate or phosphonate substrates. The methoxycarbonyl group can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Dimethyl 1-butyryloxy-1-carboxymethylphosphonate (): Features a butyryloxy group instead of the methoxycarbonyloxy substituent.

Diethyl methylformylphosphonate dimethylhydrazone (): Contains a dimethylhydrazone-protected aldehyde group.

Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate (): Substituted with a nitroaromatic group, enabling strong hydrogen bonding and distinct solid-state packing behavior. The target compound’s alkenyl chain may reduce crystallinity but enhance solubility in nonpolar solvents.

Table 1: Structural Comparison

Compound Key Substituents Functional Groups Present
Target Compound Hept-2-en-1-yl, methoxycarbonyloxy Phosphonate, ester, alkene
Dimethyl 1-butyryloxy-1-carboxymethylphosphonate Butyryloxy, carboxymethyl Phosphonate, ester, carboxylic acid
Diethyl methylformylphosphonate dimethylhydrazone Methylformyl, dimethylhydrazone Phosphonate, hydrazone, aldehyde
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate 2-Nitrophenyl, hydroxy Phosphonate, nitro, alcohol
Physical and Chemical Properties
  • Solubility : Dimethyl phosphonate derivatives generally exhibit moderate polarity. The target compound’s long alkenyl chain likely enhances solubility in organic solvents (e.g., dichloromethane or ethyl acetate) compared to nitroaromatic analogs, which favor polar aprotic solvents .
  • Thermal Stability : The presence of an alkene may lower melting points relative to aromatic phosphonates like dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, which forms stable hydrogen-bonded networks .

Table 2: Application Comparison

Compound Key Applications Reference
Target Compound Potential: Polymer cross-linker, drug intermediate Inferred
Pyrene-derived aminophosphonates Fluorescent probes, cytotoxicity
Diethyl methylformylphosphonate dimethylhydrazone Aldehyde protection in synthesis

Biological Activity

Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound can be represented by the following structure:

C9H15O5P\text{C}_9\text{H}_{15}\text{O}_5\text{P}

It features a methoxycarbonyl group and a phosphonate moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis78.12 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

This compound has also been investigated for its antitumor properties. The compound was tested against several cancer cell lines using the MTT assay, which measures cell viability. Key findings include:

Cell LineIC50 (µg/mL)
HeLa (cervical carcinoma)226
A549 (lung carcinoma)242.52

The results indicate that the compound possesses moderate antiproliferative effects, warranting further exploration into its mechanisms of action and potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The phosphonate group may interfere with enzyme function, particularly those involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with Cellular Targets : In silico studies have indicated strong interactions with proteins involved in bacterial virulence and cancer progression, such as AgrA in Staphylococcus aureus.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Study on Antibacterial Activity : A recent study demonstrated that the compound significantly reduced bacterial growth in both planktonic and biofilm states, indicating its potential as a therapeutic agent against biofilm-associated infections .
  • Antitumor Efficacy : Another investigation revealed that treatment with this phosphonate led to a decrease in cell viability in HeLa and A549 cells, suggesting it could be developed as a chemotherapeutic agent .

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